molecular formula C15H24O2 B1581223 Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26678-93-3

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1581223
CAS No.: 26678-93-3
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
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Description

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula (C14H22O.CH2O)x . It is commonly known as p-tert-Octylphenol formaldehyde polymer. This compound is a polymer formed by the reaction of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. It is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction typically occurs under acidic or basic conditions, which catalyze the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure and molecular weight .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol to the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the polymerization is allowed to proceed until the desired polymer is formed. The polymer is then purified and processed into the final product .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with different functional groups .

Scientific Research Applications

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The polymer can interact with various biological molecules, altering their structure and function. These interactions can lead to changes in cellular processes and pathways, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the 4-(1,1,3,3-tetramethylbutyl)phenol moiety, which imparts specific chemical and physical properties to the polymer. This makes it suitable for applications where other similar polymers may not be effective .

Properties

IUPAC Name

formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRIXADXGMHVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26678-93-3
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26678-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10924925
Record name Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26678-93-3, 124765-80-6
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026678933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol
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Synthesis routes and methods I

Procedure details

A mixture of 6.5 g of ammonium formate and 3.65 g of zinc oxide (JIS No. 1) was added over the course of 10 minutes to 100 g of the p-tert-octylphenol/formaldehyde condensate kept at 160° C., and the mixture was maintained at 160° to 170° C. for 1 hour to give a brown transparent zinc salt of the p-tert-octylphenol/formaldehyde condensate.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a glass reaction vessel, 206 g (1 mole) of p-tert-octylphenol, 59.0 g (1.57 moles) of 80% paraformaldehyde and 4.5 g of oxalic acid dihydrate were reacted for 12 hours under water reflux (100° C.) to form a reaction intermediate. After performing the reaction for 12 hours, 87% of the formaldehyde used was consumed. The mole ratio of formaldehyde to p-tert-octylphenol (Fa/POP) was 1.37:1. Phenol (70.5 g; 0.75 mole) was added to the reaction intermediate and reacted at 100° C. for 2 hours. The reaction mixture was dehydrated at atmospheric pressure and then at reduced pressure by heating it to a temperature of 165° C. to give a pale yellow transparent p-tert-octylphenol/formaldehyde co-condensate (softening point 98° C.).
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

206 g (1 mole) of p-tert-octylphenol, 30 g (0.8 mole) of 80% paraformaldehyde and 6 g of oxalic acid dihydrate were condensed at 85° C. for 10 hours in a reactor. The reaction mixture was dehydrated by heating it to 170° C. to give a p-tert-octylphenol/formaldehyde condensate.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

206 g (1 mole) of p-tert-octylphenol, 68.9 g (0.85 mole) of 37% formalin and 2.06 g of p-toluenesulfonic acid were condensed under water reflux for 3 hours. The reaction mixture was then dehydrated by heating to complete the reaction. There was obtained a p-tert-octylphenol/formaldehyde condensate having a softening point of 101° C.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 12.75 g of zinc benzoate and 7.5 g of ammonium hydrogen carbonate was added gradually to 100 g of the resulting p-tert-octylphenol/formaldehyde condensate kept at 170° C. to give a yellow zinc salt of the p-tert-octylphenol/formaldehyde condensate.
Quantity
12.75 g
Type
reactant
Reaction Step One
Name
ammonium hydrogen carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Reactant of Route 2
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Reactant of Route 3
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Reactant of Route 5
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Reactant of Route 6
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

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